molecular formula C16H15N3O4S B2761519 N-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896340-56-0

N-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2761519
CAS No.: 896340-56-0
M. Wt: 345.37
InChI Key: JOSRZJCIWYAJLU-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of the thiazolopyrimidine family, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2-cyanothioacetamide in the presence of a base such as sodium ethoxide. This reaction forms an intermediate, which then undergoes cyclization to yield the thiazolopyrimidine core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxamide group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted carboxamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
  • 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinazoline

Uniqueness

N-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its thiazolopyrimidine core, which imparts distinct biological activities compared to other similar compounds.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-9-8-19-15(21)11(7-17-16(19)24-9)14(20)18-10-4-5-12(22-2)13(6-10)23-3/h4-8H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSRZJCIWYAJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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